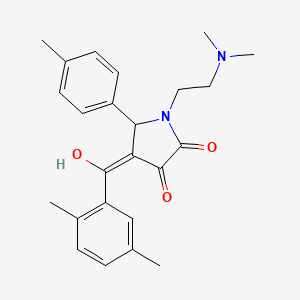

1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrol-2-one derivative characterized by a 3-hydroxy group, a 2,5-dimethylbenzoyl moiety at position 4, a p-tolyl substituent at position 5, and a dimethylaminoethyl chain at position 1. Pyrrol-2-one derivatives are known for diverse pharmacological properties, including antiestrogenic effects, as seen in structurally related compounds .

Properties

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-15-7-10-18(11-8-15)21-20(22(27)19-14-16(2)6-9-17(19)3)23(28)24(29)26(21)13-12-25(4)5/h6-11,14,21,27H,12-13H2,1-5H3/b22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKMRAMRGKJBSA-LSDHQDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C3=C(C=CC(=C3)C)C)O)C(=O)C(=O)N2CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=CC(=C3)C)C)\O)/C(=O)C(=O)N2CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent functionalization. The key steps often include:

- Formation of the pyrrole backbone : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of substituents : The dimethylaminoethyl and benzoyl groups are introduced via alkylation and acylation reactions.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antitumor properties. A study highlighted that similar compounds have shown effectiveness against various cancer cell lines, suggesting a potential mechanism involving:

- Induction of apoptosis : These compounds may trigger programmed cell death in cancer cells.

- Inhibition of cell proliferation : They can hinder the growth and division of tumor cells.

Antibacterial and Antifungal Properties

Another aspect of biological activity includes antibacterial and antifungal properties. Preliminary studies have demonstrated that this compound can inhibit the growth of certain bacterial strains and fungi. The proposed mechanisms include:

- Disruption of bacterial cell membranes : This leads to increased permeability and eventual cell death.

- Inhibition of fungal cell wall synthesis , which is crucial for maintaining structural integrity.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways by:

- Inhibiting pro-inflammatory cytokines : This can reduce inflammation in various models.

- Suppressing oxidative stress : By reducing reactive oxygen species (ROS), it helps in alleviating inflammation.

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrrole derivatives, including our compound, tested their efficacy against human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Case Study 2: Antibacterial Activity

In vitro testing against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to commonly used antibiotics. This suggests a promising avenue for developing new antibacterial agents.

Table 1: Biological Activity Summary

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Induces apoptosis | |

| Antibacterial | Disrupts cell membranes | |

| Antifungal | Inhibits cell wall synthesis | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Table 2: Case Study Results

| Study Type | Cell Line/Organism | IC50/MIC (µM) | Observations |

|---|---|---|---|

| Antitumor | MCF-7 | 15 | Significant reduction in viability |

| Antibacterial | Staphylococcus aureus | 8 | Comparable to standard antibiotics |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrol-2-ones, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Modifications and Substituent Effects

Key structural differences among analogs include:

- N1-Substituents: The dimethylaminoethyl group in the target compound contrasts with benzyl (compound 32, ), hydroxypropyl (compound 20, ), and thiadiazolyl (compound in ).

- Aroyl Groups at C4 : The 2,5-dimethylbenzoyl group differs from 4-methylbenzoyl (compound 20), 4-ethoxybenzoyl (compound 41, ), and 4-isopropoxybenzoyl (). Electron-donating methyl groups may enhance stability compared to electron-withdrawing substituents (e.g., nitro in compound 35, ).

- C5-Substituents : The p-tolyl group (methyl-substituted phenyl) contrasts with 4-tert-butylphenyl (compound 20) and 3,4,5-trimethoxyphenyl (). Bulky substituents like tert-butyl may reduce solubility but improve receptor binding via hydrophobic interactions .

Physicochemical Properties

*Calculated based on molecular formula (C₃₀H₃₃N₂O₃).

- Melting Points : Crystalline analogs like compound 20 (263–265°C) exhibit higher melting points due to hydrogen bonding from the 3-hydroxy group and rigid tert-butyl substituent. In contrast, oily compounds (e.g., compound 32) lack strong intermolecular forces .

- Solubility: The dimethylaminoethyl group likely improves aqueous solubility compared to non-polar N1-substituents (e.g., benzyl in compound 32) .

Research Findings and Data Tables

Key Comparative Data

- LogP: The target compound’s dimethylaminoethyl group reduces hydrophobicity (lower LogP) compared to compound 32 .

- Bioactivity : Compound 20’s higher potency (IC₅₀ = 8 µM) may stem from its 4-tert-butylphenyl group, which enhances hydrophobic binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.